molecular formula C16H18O2S B14384303 2-(Hexylsulfanyl)naphthalene-1,4-dione CAS No. 89478-12-6

2-(Hexylsulfanyl)naphthalene-1,4-dione

Cat. No.: B14384303
CAS No.: 89478-12-6
M. Wt: 274.4 g/mol
InChI Key: PDXYGWUDPXTRSF-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)naphthalene-1,4-dione typically involves the substitution reaction of 2-hydroxy-1,4-naphthoquinone with hexylthiol. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the hexylsulfanyl group.

Industrial Production Methods

the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often considered in the development of scalable synthetic routes .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexylsulfanyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .

Properties

CAS No.

89478-12-6

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

2-hexylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C16H18O2S/c1-2-3-4-7-10-19-15-11-14(17)12-8-5-6-9-13(12)16(15)18/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

PDXYGWUDPXTRSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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